molecular formula C5H5N3O2 B12823561 2-(2-Nitrovinyl)-1H-imidazole

2-(2-Nitrovinyl)-1H-imidazole

Cat. No.: B12823561
M. Wt: 139.11 g/mol
InChI Key: RCHUTZNXABCVOO-DAFODLJHSA-N
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Description

2-(2-Nitrovinyl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a nitrovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrovinyl)-1H-imidazole typically involves the reaction of imidazole with nitroethylene under basic conditions. The reaction proceeds through a Michael addition mechanism, where the nucleophilic imidazole attacks the electrophilic nitroethylene, followed by elimination to form the nitrovinyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrovinyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroimidazole derivatives.

    Reduction: Reduction of the nitrovinyl group can yield aminoimidazole derivatives.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Nitroimidazole derivatives.

    Reduction: Aminoimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Nitrovinyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(2-Nitrovinyl)-1H-imidazole involves its interaction with biological molecules. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrovinyl)thiophene
  • 2-(2-Nitrovinyl)furan
  • 2-(2-Nitrovinyl)benzene

Uniqueness

2-(2-Nitrovinyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the nitrovinyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, while the nitrovinyl group is reactive towards redox processes .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

2-[(E)-2-nitroethenyl]-1H-imidazole

InChI

InChI=1S/C5H5N3O2/c9-8(10)4-1-5-6-2-3-7-5/h1-4H,(H,6,7)/b4-1+

InChI Key

RCHUTZNXABCVOO-DAFODLJHSA-N

Isomeric SMILES

C1=CN=C(N1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N1)C=C[N+](=O)[O-]

Origin of Product

United States

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